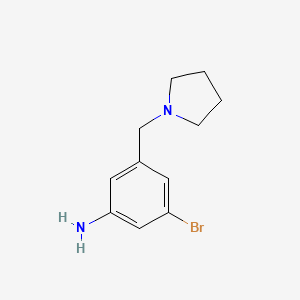

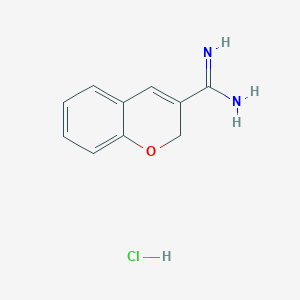

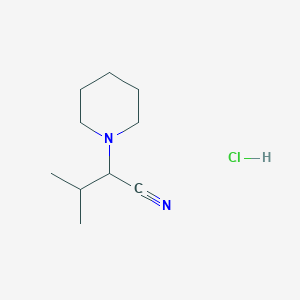

3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine

説明

3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine (3-Br-5-PPMPA) is an important synthetic compound in the field of organic chemistry. It is a derivative of phenylamine, a type of amine that can act as a neurotransmitter in the brain. 3-Br-5-PPMPA has a wide range of applications in scientific research, including its use as a synthetic intermediate, a catalyst, and a reagent for organic synthesis.

科学的研究の応用

Pyrrolidine in Drug Discovery

Pyrrolidine, a core component of 3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine, is widely utilized in medicinal chemistry for developing treatments for human diseases. Its sp3-hybridization, contribution to stereochemistry, and non-planarity enhance pharmacophore exploration. The versatility of the pyrrolidine ring has led to the synthesis of bioactive molecules with target selectivity, including various derivatives. Its stereogenicity plays a crucial role in drug candidates' biological profiles due to the different binding modes to enantioselective proteins. This work guides the design of new pyrrolidine compounds with diverse biological profiles, highlighting the importance of pyrrolidine in drug discovery and development (Petri et al., 2021).

Bromoform in Atmospheric Chemistry

Bromoform, while not directly related to this compound, is significant in atmospheric chemistry. As the largest single source of atmospheric organic bromine, bromoform contributes to the presence of reactive halogens in the troposphere and stratosphere. Originating from macroalgal and planktonic sources, its sea-to-air flux plays a crucial role in atmospheric processes. The spatial and temporal variability of bromoform emissions, particularly from tropical, subtropical, and shelf waters, underscores the need for further investigation to accurately estimate global source strength and understand its environmental impact (Quack & Wallace, 2003).

3-Bromopyruvate in Tumor Inhibition

3-Bromopyruvate (3-BP), a pyruvate mimetic, is primarily known as an inhibitor of glycolysis, demonstrating efficacy in preventing and eradicating tumors in animal studies. Its range of molecular targets, related to the altered energy metabolism of tumor cells, contributes to both its effectiveness and tumor specificity. The in vivo efficacy of 3-BP is attributed to its action on glycolytic and mitochondrial targets, as well as secondary effects on the tumor microenvironment. This highlights the potential therapeutic applications of brominated compounds like 3-BP in cancer treatment (Shoshan, 2012).

特性

IUPAC Name |

3-bromo-5-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-10-5-9(6-11(13)7-10)8-14-3-1-2-4-14/h5-7H,1-4,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQYFJUJYWMUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate](/img/structure/B1407009.png)

![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate](/img/structure/B1407012.png)

![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride](/img/structure/B1407018.png)

![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1407022.png)